Bitopertin (R enantiomer)
Overview
Description
Bitopertin (R enantiomer) is a selective glycine transporter type 1 (GlyT1) inhibitor. It is primarily investigated for its potential therapeutic applications in treating disorders such as schizophrenia and erythropoietic protoporphyria. By inhibiting the reuptake of glycine, Bitopertin increases glycine levels in the synaptic cleft, thereby enhancing glutamatergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enantiomerically pure compounds like Bitopertin (R enantiomer) often involves enantioselective catalysis. One common method is the use of chiral catalysts in organocascade reactions, which form several chemical bonds and generate stereogenic centers with excellent stereoselectivity . These reactions are environmentally friendly as they occur in the absence of metals and reduce chemical waste.
Industrial Production Methods: Industrial production of enantiopure compounds typically involves large-scale enantioselective synthesis or chiral resolution techniques. Solid-phase extraction combined with chiral high-performance liquid chromatography (HPLC) is often used for the enantiomeric separation of racemic drugs in biological samples .
Chemical Reactions Analysis
Types of Reactions: Bitopertin (R enantiomer) primarily undergoes noncompetitive inhibition reactions. It inhibits glycine uptake at human GlyT1 with a concentration exhibiting IC50 of 25 nanomolar .
Common Reagents and Conditions: The compound is stable under various storage conditions, including -20°C for up to three years in powder form and -80°C for up to two years in solvent .
Major Products Formed: The primary product of Bitopertin’s inhibition reaction is the increased concentration of glycine in the synaptic cleft, which enhances NMDA-dependent long-term potentiation .
Scientific Research Applications
Bitopertin (R enantiomer) has been extensively studied for its potential therapeutic applications:
Chemistry: It serves as a model compound for studying glycine transporter inhibitors.
Biology: It is used to investigate the role of glycine in neurotransmission and its effects on synaptic plasticity.
Medicine: Bitopertin is being explored for treating schizophrenia and erythropoietic protoporphyria.
Industry: The compound’s enantiopure form is crucial for developing safe and effective pharmaceuticals.
Mechanism of Action
Bitopertin (R enantiomer) inhibits the glycine transporter type 1 (GlyT1), increasing glycine levels in the synaptic cleft. Glycine acts as a co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic transmission . This mechanism is particularly relevant in treating conditions like schizophrenia, where NMDA receptor dysfunction is implicated .
Comparison with Similar Compounds
ORG-25935: Another glycine transporter inhibitor with similar applications in enhancing NMDA receptor function.
Sarcosine: A naturally occurring amino acid derivative that also inhibits glycine reuptake.
D-cycloserine: A partial agonist at the glycine site of the NMDA receptor.
Uniqueness: Bitopertin (R enantiomer) is unique due to its high selectivity and potency as a GlyT1 inhibitor. It has shown a favorable safety and tolerability profile in clinical trials, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGYIUSCYNSQR-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676592 | |
Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845614-12-2 | |
Record name | [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845614-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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